Cyclohexylhydrazine mesylate Cyclohexylhydrazine mesylate
Brand Name: Vulcanchem
CAS No.: 224048-31-1
VCID: VC14201339
InChI: InChI=1S/C6H14N2.CH4O3S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h6,8H,1-5,7H2;1H3,(H,2,3,4)
SMILES:
Molecular Formula: C7H18N2O3S
Molecular Weight: 210.30 g/mol

Cyclohexylhydrazine mesylate

CAS No.: 224048-31-1

Cat. No.: VC14201339

Molecular Formula: C7H18N2O3S

Molecular Weight: 210.30 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexylhydrazine mesylate - 224048-31-1

Specification

CAS No. 224048-31-1
Molecular Formula C7H18N2O3S
Molecular Weight 210.30 g/mol
IUPAC Name cyclohexylhydrazine;methanesulfonic acid
Standard InChI InChI=1S/C6H14N2.CH4O3S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h6,8H,1-5,7H2;1H3,(H,2,3,4)
Standard InChI Key FTOYDYKCGJSVDH-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)O.C1CCC(CC1)NN

Introduction

Structural and Molecular Characteristics

Chemical Composition and Identification

Cyclohexylhydrazine mesylate is formally identified as cyclohexylhydrazine methanesulfonate, with the IUPAC name cyclohexylhydrazine;methanesulfonic acid. The compound’s structural features include:

  • A cyclohexane ring substituted at one position with a hydrazine group (NHNH2-\text{NH}-\text{NH}_2).

  • A methanesulfonate (SO3CH3-\text{SO}_3\text{CH}_3) counterion that stabilizes the hydrazinium cation through ionic interactions .

The molecular structure is represented by the SMILES notation C1CCC(CC1)NN.CS(=O)(=O)O\text{C1CCC(CC1)NN.CS(=O)(=O)O}, and its InChIKey is FTOYDYKCGJSVDH-UHFFFAOYSA-N .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H18N2O3S\text{C}_7\text{H}_{18}\text{N}_2\text{O}_3\text{S}
Molecular Weight210.30 g/mol
CAS Registry Number224048-31-1
DSSTox Substance IDDTXSID20621458

Synthesis and Manufacturing

Synthetic Routes

Cyclohexylhydrazine mesylate is typically synthesized via a two-step process:

Step 1: Preparation of Cyclohexylhydrazine

The hydrazine precursor is synthesized through the reaction of chloramine (NH2Cl\text{NH}_2\text{Cl}) with cyclohexylamine (C6H11NH2\text{C}_6\text{H}_{11}\text{NH}_2) under anhydrous conditions. This method, detailed in a 1956 patent, involves bubbling chloramine gas into liquid cyclohexylamine, yielding cyclohexylhydrazine and ammonium chloride as a byproduct :

C6H11NH2+NH2ClC6H11NHNH2+HCl\text{C}_6\text{H}_{11}\text{NH}_2 + \text{NH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_{11}\text{NH}-\text{NH}_2 + \text{HCl}

The product is purified via crystallization or distillation .

Step 2: Mesylation Reaction

Cyclohexylhydrazine is subsequently treated with methanesulfonic acid (CH3SO3H\text{CH}_3\text{SO}_3\text{H}) or its chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in a polar aprotic solvent (e.g., DMF) to form the mesylate salt :

C6H11NHNH2+CH3SO3HC6H11NHNH3+CH3SO3\text{C}_6\text{H}_{11}\text{NH}-\text{NH}_2 + \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{C}_6\text{H}_{11}\text{NH}-\text{NH}_3^+ \cdot \text{CH}_3\text{SO}_3^-

Optimized conditions (e.g., Cs2CO3\text{Cs}_2\text{CO}_3 as base, 40–100°C) enhance regioselectivity and yield .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The compound decomposes at temperatures exceeding 150°C, with the mesylate group contributing to its hygroscopic nature .

  • Solubility: Highly soluble in polar solvents (water, DMSO, methanol) but insoluble in nonpolar media (hexane, ether) .

  • Reactivity: The hydrazine moiety participates in cyclocondensation reactions with carbonyl compounds (e.g., ketones, esters) to form pyrazole, pyridazine, or tetrazole derivatives .

Applications in Organic Synthesis

Intermediate for Heterocyclic Frameworks

Cyclohexylhydrazine mesylate is a versatile building block in medicinal and agrochemical research:

Pyrazole Synthesis

In a study by Iškauskienė (2022), mesylated hydrazines facilitated the alkylation of pyrazole carboxylates under Mitsunobu conditions, yielding regioisomeric products with potential bioactivity . For example, coupling with ethyl pyrazole-5-carboxylate produced 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylate, a precursor to kinase inhibitors .

Pyridazine and Tetrazole Derivatives

The compound’s hydrazine group undergoes cyclocondensation with diketones or cyanoacetates to form pyridazinones and tetrazoles, which are explored for anticancer and antimicrobial applications .

Future Directions

Research gaps include:

  • Mechanistic Studies: Elucidating the regioselectivity of N-alkylation reactions involving cyclohexylhydrazine mesylate.

  • Biological Screening: Evaluating the bioactivity of its heterocyclic derivatives against pathogenic targets.

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